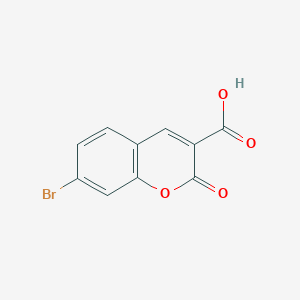![molecular formula C20H22N6O3 B2849616 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879457-61-1](/img/structure/B2849616.png)
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which has been shown to play a key role in various neurological disorders.
Mécanisme D'action
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione selectively binds to mGluR5 and inhibits its activity. mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in various physiological processes such as synaptic plasticity, learning, and memory. By inhibiting mGluR5, 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione reduces the excitability of neurons and modulates the release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have various biochemical and physiological effects. It reduces the release of glutamate and GABA in the hippocampus and prefrontal cortex, which are key brain regions involved in learning and memory. It also reduces the activation of the amygdala, a brain region involved in emotional processing. 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to modulate the activity of various ion channels and reduce the excitability of neurons. It also reduces the expression of various inflammatory and oxidative stress markers in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages for lab experiments. It is a selective and potent inhibitor of mGluR5, which allows for specific modulation of this receptor. It has been extensively studied in animal models and has shown promising results in various neurological disorders. However, 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a relatively short half-life in the body, which requires frequent dosing.
Orientations Futures
There are several future directions for research on 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One area of interest is the potential use of 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in treating other neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more potent and selective mGluR5 antagonists with improved pharmacokinetic properties. Additionally, the role of mGluR5 in various physiological processes such as pain, sleep, and appetite regulation is an area of active research.
Méthodes De Synthèse
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be synthesized by a multistep process involving the reaction of 2-amino-6-chloropurine with various reagents. The final step involves the reaction of 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2-morpholinoethylamine. The purity of the final product can be confirmed by various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Fragile X syndrome, a genetic disorder associated with intellectual disability and autism spectrum disorder. 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to reduce alcohol consumption in rats and mice, suggesting its potential use in treating alcohol addiction.
Propriétés
IUPAC Name |
4-methyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-23-17-16(18(27)22-20(23)28)26-13-15(14-5-3-2-4-6-14)25(19(26)21-17)8-7-24-9-11-29-12-10-24/h2-6,13H,7-12H2,1H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHUVPYGPVGMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCN4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

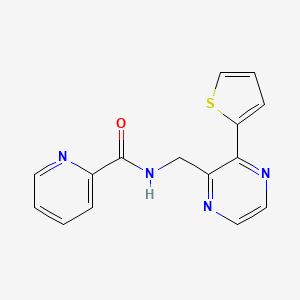
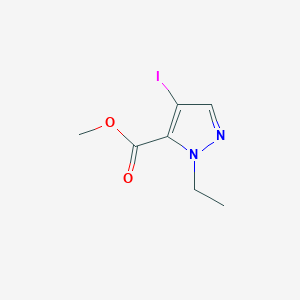
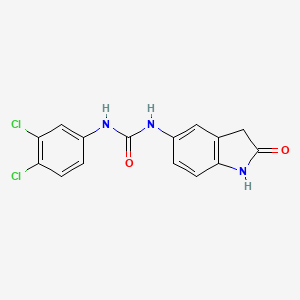
![1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1)](/img/structure/B2849537.png)
![4-Bromo-3-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2849538.png)
![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine](/img/structure/B2849539.png)

![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2849542.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2849544.png)
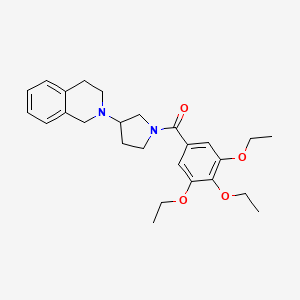

![N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2849549.png)
![4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849550.png)
